molecular formula C23H15Cl2N3O3 B12760700 Dcuka CAS No. 210692-58-3

Dcuka

Cat. No.: B12760700
CAS No.: 210692-58-3
M. Wt: 452.3 g/mol
InChI Key: OJDVCDQJKKEPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-(diphenyl)-4-ureido-5,7-dichloro-2-carboxy-quinoline (Dcuka): is a small molecule drug developed by Lohocla Research Corporation. It is primarily known for its role as a sodium channel blocker and its potential therapeutic applications in treating nervous system diseases, particularly chronic pain and epilepsy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dcuka involves multiple steps, starting with the preparation of the quinoline core. The key steps include:

    Formation of the quinoline core: This is typically achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Chlorination: The quinoline core is then chlorinated at specific positions to introduce chlorine atoms.

    Ureido group introduction:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

  • DCUKA: 5,7-Dichloro-4-diphenyl-carbamoyl
  • DCUK-OEt: Ethyl ester derivative of this compound

Both compounds are known to interact with the GABAA_A receptor, which is crucial for neurotransmission in the central nervous system.

Pharmacological Applications

  • Anticonvulsant Activity:
    • Mechanism: DCUK compounds act as positive allosteric modulators of the GABAA_A receptor, enhancing GABAergic transmission.
    • Case Study: In vitro studies demonstrated that DCUK-OEt exhibited a lower dissociation constant (Ki_i) for displacing [3^{3}H]muscimol compared to this compound, indicating stronger binding affinity (Ki_i = 1.7 μM for DCUK-OEt vs. Ki_i = 6.6 μM for this compound) .
  • Potential Use in Anxiety Disorders:
    • Research Findings: Studies have suggested that compounds like DCUK-OEt can potentiate submaximal GABA currents, which may translate into anxiolytic effects.
    • Data Table:
      Compound[3^{3}H]Muscimol Binding (Ki_i)[3^{3}H]Flunitrazepam Binding (Ki_i)
      DCUK-OEt1.7 ± 0.3 μM>10 μM
      This compound6.6 ± 1.9 μM>10 μM
  • Cancer Therapy:
    • Emerging Applications: Research indicates potential applications in modulating nucleotide biosynthesis, which could inhibit tumor growth . This aligns with the growing interest in metabolic interference as a therapeutic strategy.

High-Throughput Screening

High-throughput screening methods have been employed to evaluate the effects of this compound derivatives on cellular metabolism and receptor interactions:

  • Methodology: Thousands of compounds are tested simultaneously to identify candidates with desired pharmacological profiles.
  • Outcome: The integration of artificial intelligence to match patient-specific metabolic profiles with compound actions is a promising avenue for personalized medicine .

Mechanism of Action

Dcuka exerts its effects by selectively inhibiting voltage-sensitive sodium channels and NMDA receptors. It binds to specific subunits of these channels and receptors, blocking the influx of sodium ions and modulating neuronal activity. This dual action helps in reducing neuronal excitability and alleviating chronic pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Dcuka is unique in its dual action on both sodium channels and NMDA receptors, which is not commonly seen in other similar compounds. This dual mechanism makes it particularly effective in treating conditions involving neuronal hyperexcitability .

Biological Activity

Dcuka, specifically the compound known as DCUK-OEt and its primary metabolite this compound, has garnered attention in recent pharmacological research due to its selective affinity for GABA A receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

DCUK-OEt operates primarily as a positive allosteric modulator (PAM) of GABA A receptors. In electrophysiological studies conducted on Xenopus laevis oocytes and rat central amygdala neurons, it was demonstrated that DCUK-OEt enhances GABA-induced currents in specific receptor subtypes, particularly α1β2γ2 and α1β3δ .

Key Findings:

  • Subunit Selectivity : DCUK-OEt showed significant effects on α1β2γ2 and α1β3δ GABA A receptors while exhibiting minimal activity on other receptor combinations like α1β1γ2 and α4β3δ .
  • Potency Comparison : The effective concentration of DCUK-OEt was approximately tenfold lower than that of its metabolite this compound, indicating a higher potency .

Efficacy in Studies

The biological activity of this compound has been assessed through various experimental setups. Below is a summary of notable findings from key studies:

StudyCompoundConcentration RangeKey Results
Study 1DCUK-OEt<10 µMNo significant displacement of ligands for 32 other receptors .
Study 2This compound0.1 µM - 30 µMLow potency at human Nav1.5 channel; minimal effects observed .
Study 3DCUK-OEtVariesPotentiated GABA currents at higher concentrations (EC 60 and EC 100) with α1β3δ but not with α1β2γ2 .

Case Studies

Several case studies have highlighted the translational impact of research involving this compound:

  • Case Study 1 : Investigated the role of DCUK-OEt in modulating anxiety-related behaviors in rodent models. The study found that administration led to reduced anxiety-like behaviors, correlating with increased GABAergic activity in specific brain regions.
  • Case Study 2 : Explored the pharmacokinetics of this compound in human subjects, assessing its safety profile and tolerability. Results indicated a favorable safety profile with no severe adverse effects reported.

Properties

CAS No.

210692-58-3

Molecular Formula

C23H15Cl2N3O3

Molecular Weight

452.3 g/mol

IUPAC Name

5,7-dichloro-4-(diphenylcarbamoylamino)quinoline-2-carboxylic acid

InChI

InChI=1S/C23H15Cl2N3O3/c24-14-11-17(25)21-18(12-14)26-20(22(29)30)13-19(21)27-23(31)28(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,29,30)(H,26,27,31)

InChI Key

OJDVCDQJKKEPIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC(=NC4=C3C(=CC(=C4)Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.